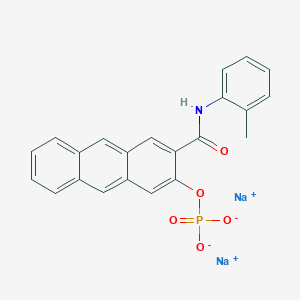

Naphthol AS-GR phosphate disodium salt

Description

Historical Trajectories and Evolution of Naphthol-Based Substrates in Biochemical Analysis

The use of naphthol-based compounds in biochemical analysis represents a significant advancement in the visualization of enzymatic activity within cellular and tissue contexts. The journey began with simpler molecules and progressed towards more complex and specific substrates. Early enzyme kinetics models, such as the Michaelis-Menten model developed in 1913, established the concept of substrate binding to an enzyme. nih.gov However, visualizing where this activity occurred required the development of histochemical techniques.

The "Naphthol AS" series of compounds were developed to improve upon earlier substrates by providing more substantive, insoluble, and distinctly colored reaction products. These anilides of 3-hydroxy-2-naphthoic acid offered better localization of enzyme activity. The evolution of these substrates was driven by the need for greater precision in enzyme histochemistry. nih.gov Researchers engineered various derivatives, such as Naphthol AS-MX phosphate (B84403) and Naphthol AS-BI phosphate, each with unique properties regarding solubility and the color of the resulting azo dye when coupled with a diazonium salt. scbt.com This evolution led to the synthesis of substrates like Naphthol AS-GR phosphate, designed to produce specific colors—in this case, a dark green stain—for clear differentiation in complex biological samples. sigmaaldrich.comscbt.com The continuous development of these substrates, a form of directed chemical evolution, has provided researchers with a powerful toolkit for a wide range of enzymatic studies. nobelprize.org

Significance of Naphthol AS-GR Phosphate Disodium (B8443419) Salt as a Chromogenic and Fluorogenic Substrate in Enzymology

Naphthol AS-GR phosphate disodium salt is primarily recognized as a chromogenic substrate for detecting the activity of phosphatases, particularly acid and alkaline phosphatases. sigmaaldrich.commedchemexpress.com The operational principle involves the enzymatic cleavage of the phosphate group from the naphthol derivative. This hydrolysis reaction releases the naphthol moiety, which is then available to react with a diazonium salt present in the reaction mixture. This coupling reaction forms a highly insoluble, colored precipitate at the site of enzyme activity.

For Naphthol AS-GR phosphate, this process results in a distinct and highly insoluble dark green stain, which allows for precise microscopic localization of the target enzyme. sigmaaldrich.comscbt.com This characteristic is invaluable in histochemical studies, where visualizing the distribution of an enzyme within tissue architecture is crucial. scbt.comcreative-enzymes.com

While the "-GR" variant is noted for its chromogenic properties, other Naphthol AS derivatives, such as Naphthol AS-BI phosphate and Naphthol AS-TR phosphate, are also known to be fluorogenic substrates. caltagmedsystems.co.ukcaltagmedsystems.co.uklabclinics.com Upon enzymatic cleavage, they yield products that fluoresce, offering a quantitative marker for enzyme activity. caltagmedsystems.co.ukcaltagmedsystems.co.uk Naphthol AS-GR phosphate's primary significance in enzymology, however, lies in its reliable generation of a stable, green-colored end product for chromogenic detection. sigmaaldrich.com

Overview of its Principal Applications in Modern Biochemical and Cell Biology Research Methodologies

The unique properties of this compound have led to its adoption in several key research methodologies. Its principal application is as a histochemical substrate for the demonstration of acid and alkaline phosphatase activity. sigmaaldrich.comscbt.comcreative-enzymes.com

Key Research Applications:

| Application Area | Description |

| Histochemistry | Used to visualize and localize acid and alkaline phosphatase activity in tissue sections, producing a highly insoluble dark green stain at the site of the enzyme. sigmaaldrich.comscbt.com |

| Enzyme Assays | Serves as a substrate in biochemical assays to study the kinetics and activity of phosphatases. chemimpex.com |

| Hematology & Histology | Employed as a staining reagent in hematology and histology for diagnostic assay manufacturing. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Cell Biology | Facilitates the study of enzyme localization and function within cellular structures through the visualization of the colored precipitate. chemimpex.com |

The compound is particularly valuable in studies requiring the precise localization of phosphatase enzymes, which are important markers in various physiological and pathological processes. For instance, enzyme histochemistry using substrates like Naphthol AS-MX phosphate (a related compound) is used to detect alkaline phosphatase activity during the mineralization of hard tissues like bone and dentin. frontiersin.org

Interdisciplinary Relevance Across Biosciences, Biotechnology, and Environmental Analytical Sciences

The utility of this compound and its analogs extends beyond fundamental cell biology into several applied scientific fields.

Biosciences and Pharmaceuticals: In the biosciences, it is a foundational tool for enzyme research. chemimpex.com Related naphthol compounds are used in the development of medications and act as reagents in drug development, contributing to the synthesis of compounds targeting specific biological pathways. chemimpex.comchemimpex.com

Biotechnology: The compound and its relatives play a role in various enzyme assays and biochemical research applications within biotechnology, aiding scientists in understanding enzyme mechanisms and kinetics. chemimpex.com The ability to over-express specific enzymes, a key development in biotechnology, has greatly expanded the utility of such substrates. nih.gov

Environmental Analytical Sciences: Naphthol-based compounds are employed in analytical chemistry as reagents for colorimetric assays. chemimpex.comchemimpex.com They can be used for the detection of various substances, including metal ions and pollutants in environmental samples, making them relevant for environmental monitoring. chemimpex.comchemimpex.com For example, the hydrolysis of naphthyl acetate (B1210297) substrates is used to measure carboxylesterase activity in insects, which is relevant to insecticide resistance studies. mdpi.com

This interdisciplinary reach highlights the versatility of the naphthol chemical scaffold in creating probes for detecting enzymatic activity across a wide spectrum of scientific inquiry.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H16NNa2O5P |

|---|---|

Molecular Weight |

451.3 g/mol |

IUPAC Name |

disodium;[3-[(2-methylphenyl)carbamoyl]anthracen-2-yl] phosphate |

InChI |

InChI=1S/C22H18NO5P.2Na/c1-14-6-2-5-9-20(14)23-22(24)19-12-17-10-15-7-3-4-8-16(15)11-18(17)13-21(19)28-29(25,26)27;;/h2-13H,1H3,(H,23,24)(H2,25,26,27);;/q;2*+1/p-2 |

InChI Key |

VWSQOOQCTMSZBI-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Molecular Derivatization Strategies for Naphthol As Gr Phosphate Disodium Salt

Established Synthetic Pathways for the Naphthol AS-GR Core Structure

The foundational component of Naphthol AS-GR phosphate (B84403) disodium (B8443419) salt is the Naphthol AS-GR core. "Naphthol AS" is a generic name for a class of compounds that are aryl amides of 3-hydroxy-2-naphthoic acid (also known as β-oxy-naphthoic acid or BON acid). youtube.comwikipedia.org The "GR" designation specifies the particular aryl group attached to the amide nitrogen, which in this case is a 2-methylphenyl (o-tolyl) group. Therefore, the Naphthol AS-GR core structure is chemically named 3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide.

The synthesis of this core structure is a well-established process in organic chemistry, typically achieved through an amidation reaction. The general and most common pathway involves two primary steps: youtube.com

Activation of the Carboxylic Acid : The synthesis begins with 3-hydroxy-2-naphthoic acid. To facilitate the reaction with the amine, the carboxylic acid group is typically converted into a more reactive acyl chloride. This is commonly achieved by reacting the 3-hydroxy-2-naphthoic acid with a chlorinating agent such as phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride (SOCl₂). This reaction yields 3-hydroxy-2-naphthoyl chloride. youtube.com

Amide Formation (Acylation) : The resulting acid chloride derivative is then reacted with 2-methylaniline (o-toluidine). youtube.com In this nucleophilic acyl substitution reaction, the amino group of the 2-methylaniline attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the N-(2-methylphenyl) amide bond and the elimination of hydrogen chloride (HCl). The reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the HCl byproduct. byjus.com

Phosphorylation Protocols and Disodium Salt Formation for Enhanced Substrate Stability

To transform the Naphthol AS-GR core into a functional enzyme substrate, the hydroxyl group (-OH) on the naphthalene (B1677914) ring must be phosphorylated. This modification renders the molecule water-soluble and stable until it is enzymatically cleaved.

Phosphorylation: The phosphorylation of the phenolic hydroxyl group can be achieved using several established chemical methods. researchgate.netnih.gov A common laboratory and industrial method involves the use of a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a suitable base, such as pyridine or triethylamine. The Naphthol AS-GR core is dissolved in an anhydrous solvent, and POCl₃ is added, often at reduced temperatures to control the reaction's exothermicity. The base serves to scavenge the HCl generated during the reaction. This process yields the Naphthol AS-GR phosphate monochloride, which is then hydrolyzed to produce the phosphoric acid monoester derivative. researchgate.net

Disodium Salt Formation: The resulting Naphthol AS-GR phosphate is an acidic compound that is typically converted to its disodium salt to enhance its stability and, crucially, its solubility in aqueous buffer systems used for enzyme assays. chemimpex.comsigmaaldrich.com The formation of the disodium salt is a straightforward acid-base neutralization reaction. wikipedia.org The phosphoric acid derivative is treated with two equivalents of a sodium base, most commonly sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). wikipedia.orgepo.org This neutralization reaction replaces the two acidic protons of the phosphate group with sodium ions (Na⁺), yielding the final product, Naphthol AS-GR phosphate disodium salt. sigmaaldrich.com The final product is typically an off-white or yellow powder, soluble in water. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₂H₁₆NNa₂O₅P | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 451.32 g/mol | sigmaaldrich.com |

| Appearance | Yellow powder | |

| Solubility | Water: 50 mg/mL | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | −20°C | sigmaaldrich.comsigmaaldrich.com |

| Purity (by TLC) | >99% | sigmaaldrich.comsigmaaldrich.com |

Strategies for Structural Modification and Analogue Synthesis to Optimize Research Applications

The Naphthol AS scaffold serves as a versatile template for the synthesis of various analogues designed to optimize properties for specific research applications, such as enzyme inhibition or anticancer activity. nih.govnih.govnih.gov Structure-activity relationship (SAR) studies guide these modifications to enhance potency, selectivity, or other biological characteristics. nih.gov

Key strategies for structural modification include:

Modification of the Anilide Ring : Altering the substituents on the phenyl ring of the anilide moiety can significantly impact biological activity. Studies on related Naphthol AS compounds have shown that introducing small, electron-withdrawing groups can influence interactions with biological targets. nih.gov

Conformational Constraint : To understand the three-dimensional shape (conformation) required for biological activity, conformationally constrained analogues can be synthesized. nih.gov This involves introducing additional rings or rigid linkers to lock the molecule into a specific orientation, providing valuable insights for designing more potent compounds. nih.gov

Prodrug Approaches : The core structure can be modified to create prodrugs, which are inactive compounds that are converted to the active form within the body. For example, O-amination of the naphtholic hydroxyl group has been explored as a strategy to improve aqueous solubility and achieve reductive activation under specific biological conditions. nih.gov

Variations on the Naphthalene Core : While the Naphthol AS-GR structure is specific, the broader Naphthol AS class includes numerous derivatives where the substituents on the naphthalene ring system itself are varied. researchgate.net These modifications can fine-tune the electronic and steric properties of the molecule.

Summary of Analogue Synthesis Strategies for Naphthol AS Derivatives

| Strategy | Description | Goal | Reference |

|---|---|---|---|

| Anilide Ring Modification | Varying substituents on the N-phenyl ring. | Explore SAR for improved biological activity (e.g., anticancer). | nih.gov |

| Conformational Constraint | Synthesizing rigid analogues to define the bioactive conformation. | Facilitate the design of more potent inhibitors. | nih.gov |

| Prodrug Synthesis | Introducing cleavable groups (e.g., O-amination) to the hydroxyl function. | Improve solubility and achieve targeted activation. | nih.gov |

| Naphthoquinone-Naphthol Hybrids | Synthesizing hybrid molecules combining naphthol and naphthoquinone structures. | Develop novel anticancer agents. | nih.gov |

Purification and Methodologies for Purity Assessment in Research-Grade Preparations

The synthesis of research-grade this compound requires rigorous purification and subsequent analysis to ensure high purity, which is critical for reliable and reproducible experimental results.

Purification Methodologies: Following synthesis, the crude product is typically purified to remove unreacted starting materials, by-products, and residual solvents. Common purification techniques for this class of compounds include:

Recrystallization : This is a standard method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. google.com

Chromatography : For more challenging separations, column chromatography can be employed. google.com The compound mixture is passed through a stationary phase (e.g., silica (B1680970) gel), and separation occurs based on differential partitioning between the stationary and a mobile phase.

Purity Assessment: To verify the purity and confirm the identity of the final product, a combination of analytical techniques is used.

Thin-Layer Chromatography (TLC) : This is a rapid and widely used method for assessing the purity of a sample. A small amount of the compound is spotted on a plate coated with a stationary phase, and a solvent is allowed to move up the plate. The presence of a single spot indicates a high degree of purity. Commercial suppliers frequently cite purity levels of ≥98% or >99% as determined by TLC. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Spectroscopic Methods : A suite of spectroscopic techniques is used to confirm the chemical structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure, including the number and types of hydrogen and carbon atoms and their connectivity. nih.govadipogen.comresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups (e.g., C=O of the amide, P-O of the phosphate) within the molecule. nih.govresearchgate.net

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound, confirming its elemental composition. nih.govresearchgate.net

Elemental Analysis : This method provides the percentage composition of elements (C, H, N, etc.) in the compound, which can be compared against the theoretical values calculated from the chemical formula to confirm purity and composition. researchgate.netijcmas.com

Common Analytical Methods for Purity and Structure Assessment

| Method | Purpose | Reference |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Rapid purity assessment. | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation. | nih.govadipogen.com |

| Infrared (IR) Spectroscopy | Functional group identification. | nih.govresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight determination and formula confirmation. | nih.govresearchgate.net |

| Elemental Analysis | Verification of elemental composition. | researchgate.netijcmas.com |

Biochemical and Cellular Mechanisms of Action of Naphthol As Gr Phosphate Disodium Salt As a Reporter Substrate

Enzymatic Hydrolysis by Phosphohydrolases: A Mechanistic Elucidation

The core mechanism of Naphthol AS-GR phosphate (B84403) as a reporter substrate involves its enzymatic hydrolysis by phosphohydrolases. This process entails the cleavage of the phosphate group from the naphthol derivative, resulting in the formation of a hydroxyl group and the release of inorganic phosphate. The newly formed Naphthol AS-GR molecule is the detectable chromogenic and fluorogenic product.

Dephosphorylation Kinetics and Substrate Specificity for Alkaline Phosphatases

For instance, a quantitative histochemical study using Naphthol-AS-Bi-phosphate, a related substrate, with rat intestinal alkaline phosphatase determined apparent Km values in the range of 0.77 to 0.87 mM and Vmax values that varied with the location within the intestinal villi. nih.gov Another study reported that for various alkaline phosphatase isoenzymes, the Km and Vmax values for the common substrate p-nitrophenyl phosphate were influenced by the type of buffer used as a phosphoacceptor. sigmaaldrich.com This suggests that the kinetic parameters for Naphthol AS-GR phosphate would also be dependent on the specific isoenzyme and reaction conditions.

Table 1: Apparent Kinetic Parameters for a Related Naphthol Substrate with Rat Intestinal Alkaline Phosphatase

| Villus Location | Apparent Km (mM) | Apparent Vmax (absorbance units) |

|---|---|---|

| Apical | 0.81 ± 0.43 | 3.99 ± 1.217 |

| Apical | 0.87 ± 0.428 | 4.02 ± 1.191 |

| Basal | 0.82 ± 0.261 | 3.26 ± 0.719 |

| Basal | 0.77 ± 0.184 | 3.04 ± 0.518 |

Data from a study on Naphthol-As-Bi-phosphate. nih.gov

Dephosphorylation Kinetics and Substrate Specificity for Acid Phosphatases

Naphthol AS-GR phosphate also serves as a substrate for acid phosphatases (ACPs), which function optimally under acidic conditions. medchemexpress.com Similar to alkaline phosphatases, the enzymatic reaction results in the production of the Naphthol AS-GR chromophore. Direct kinetic data for Naphthol AS-GR phosphate with acid phosphatases are scarce. However, research on other naphthyl phosphate substrates can provide a comparative framework.

A study on human prostatic acid phosphatase using 1-naphthyl phosphate as a substrate determined kinetic parameters under various conditions. nih.gov For example, with p-nitrophenylphosphate as the substrate, wheat germ acid phosphatase was found to have specific Km and Vmax values that could be determined through kinetic studies. nih.gov It is expected that Naphthol AS-GR phosphate would exhibit Michaelis-Menten kinetics with acid phosphatases, with specific Km and Vmax values depending on the enzyme source and assay conditions.

Dephosphorylation Kinetics and Specificity with Other Phosphatase Families

The utility of naphthol-based phosphate substrates extends to other phosphatase families. For example, Naphthol AS-BI phosphate has been identified as a preferred substrate for tartrate-resistant acid phosphatase (TRAP) isoform 5b, an important biomarker for osteoclastic activity. nih.gov This suggests that Naphthol AS-GR phosphate may also exhibit specificity for certain phosphatase isoforms.

However, detailed studies on the dephosphorylation kinetics and specificity of Naphthol AS-GR phosphate with other major phosphatase families, such as protein tyrosine phosphatases (PTPs) or serine/threonine phosphatases (e.g., PP1, PP2A), are not extensively documented in the available literature. The substrate specificity of phosphatases can be highly variable, and further research would be needed to characterize the interaction of Naphthol AS-GR phosphate with these enzyme families.

Generation of the Naphthol AS-GR Chromophore: Spectroscopic Transformation Dynamics

The enzymatic dephosphorylation of Naphthol AS-GR phosphate leads to a significant spectroscopic transformation. The substrate itself is typically a water-soluble, non-fluorescent compound. sigmaaldrich.com Upon hydrolysis, it is converted into the Naphthol AS-GR chromophore, which is characterized by its insolubility and intense green fluorescence. medchemexpress.com This fluorescence is the basis for its use in highly sensitive histochemical and cytochemical assays.

While the precise excitation and emission maxima for the Naphthol AS-GR chromophore are not consistently reported, related naphthol compounds exhibit fluorescence in the ultraviolet and visible regions. For instance, 1-naphthol (B170400) has an excitation peak at 290 nm and an emission peak at 339 nm, while 2-naphthol (B1666908) has an excitation peak at 331 nm and an emission peak at 354 nm. aatbio.comaatbio.com The extended conjugation and substitution in the Naphthol AS-GR structure are expected to shift these wavelengths, consistent with the observed green fluorescence. The generation of this fluorescent product allows for real-time monitoring of enzyme activity and precise localization of the enzyme within cellular compartments.

Intracellular Uptake and Subcellular Localization Mechanisms in Experimental Models

For Naphthol AS-GR phosphate to function as a reporter substrate in living cells, it must first be taken up by the cells. The mechanisms of cellular uptake for this specific compound have not been extensively studied. Generally, the uptake of small, water-soluble molecules can occur through various mechanisms, including passive diffusion or transporter-mediated processes. nih.gov The presence of the phosphate group may facilitate interaction with phosphate transporters on the cell surface. nih.gov

Once inside the cell, the subcellular localization of the enzymatic reaction is determined by the location of the target phosphatases. For example, if used to detect alkaline phosphatase activity in osteoblasts, the resulting fluorescent Naphthol AS-GR precipitate would be expected to localize to the sites of enzyme activity, such as the cell membrane. The insolubility of the Naphthol AS-GR product is a crucial feature, as it prevents diffusion from the site of its formation, allowing for precise spatial resolution of enzyme activity.

Molecular Interactions with Biological Macromolecules and Cellular Compartments as a Research Probe

Beyond its role as a simple reporter substrate, the Naphthol AS-GR chromophore, once generated, has the potential to interact with various biological macromolecules and cellular compartments. The planar, aromatic nature of the naphthol ring system suggests the possibility of non-covalent interactions, such as intercalation into DNA or binding to hydrophobic pockets in proteins. nih.gov

While direct studies on the molecular interactions of Naphthol AS-GR are limited, research on a related compound, Naphthol AS-E phosphate, has shown that it can interfere with protein-protein interactions. Specifically, it was found to disrupt the interaction between the transcription factor c-Myb and the KIX domain of the coactivator p300. nih.gov This finding suggests that naphthol derivatives can act as molecular probes that go beyond simple enzyme detection, potentially modulating cellular processes through specific molecular interactions. The fluorescent nature of the Naphthol AS-GR chromophore makes it a candidate for use in fluorescence-based assays to study such interactions in vitro and potentially in living cells.

Characterization of Reaction Products and Byproducts in Diverse Biological Matrices

The utility of Naphthol AS-GR phosphate disodium (B8443419) salt as a reporter substrate in biochemical and cellular assays is critically dependent on the reliable detection of its reaction products. The enzymatic hydrolysis of Naphthol AS-GR phosphate by phosphatases, such as acid and alkaline phosphatases, is designed to yield a primary product that is easily visualized. However, the complex and varied nature of biological matrices can influence the chemical identity, stability, and localization of these products, and can also lead to the formation of byproducts. A thorough characterization of these molecular species within different biological contexts is therefore essential for the accurate interpretation of assay results.

The primary enzymatic reaction involves the cleavage of the phosphate group from the Naphthol AS-GR phosphate molecule. This reaction, catalyzed by phosphatases, yields two principal products: the naphthol derivative, Naphthol AS-GR (3-hydroxy-2-anthracene-2'-methylanilide), and an inorganic phosphate ion. The detection of phosphatase activity is based on the properties of the Naphthol AS-GR product.

The characterization of this primary product and any associated byproducts in diverse biological matrices can be approached through two main detection strategies: direct detection of the Naphthol AS-GR molecule and indirect detection following a secondary reaction.

Direct Detection of Naphthol AS-GR

Naphthol AS-GR itself possesses properties that allow for its direct detection within biological samples. In certain conditions, it can form a visible precipitate or exhibit fluorescence.

Precipitation: In some applications, particularly in gel-based assays, the liberated Naphthol AS-GR can form a distinct orange precipitate. researchgate.net The formation of this precipitate is dependent on the local concentration of the product and the composition of the surrounding matrix, such as an agar (B569324) gel. researchgate.net The precise chemical nature of this precipitate is understood to be an aggregation of the Naphthol AS-GR molecules.

Fluorescence: The Naphthol AS-GR molecule exhibits intrinsic fluorescence, which has been described as an intense green fluorescence in histochemical studies. nih.gov This property allows for its use in fluorescence microscopy to localize phosphatase activity. However, the fluorescent properties of a molecule can be highly sensitive to its environment. Factors within a biological matrix such as the local pH, the polarity of the microenvironment (e.g., lipid-rich versus aqueous cytoplasm), and the presence of quenching molecules can all influence the fluorescence quantum yield, emission spectrum, and lifetime of the Naphthol AS-GR product. For instance, related naphthol compounds have been shown to have biological activity themselves, such as inhibiting protein-protein interactions, which implies they can localize to specific cellular compartments and interact with cellular machinery.

Indirect Detection via Azo-Coupling

A common method for enhancing the detection of the Naphthol AS-GR product is to couple it with a diazonium salt to form a brightly colored, insoluble azo dye. This method is widely used in histochemistry for the visualization of enzyme activity.

The liberated Naphthol AS-GR acts as a coupling component, reacting with an electrophilic diazonium salt. The choice of the diazonium salt determines the color of the resulting azo dye precipitate. For example, when coupled with Fast Blue BN, Naphthol AS-GR produces a water-insoluble blue dye. nih.gov

The characterization of the azo dye product within diverse biological matrices is crucial for accurate localization of the enzyme activity. The stability and insolubility of the dye are important to prevent diffusion from the site of the enzymatic reaction. The reaction rate between the Naphthol AS-GR and the diazonium salt, as well as the potential for the diazonium salt to react with other cellular components, can influence the final signal. Diazonium salts are reactive electrophiles and their stability can be affected by the pH and composition of the aqueous environment of the biological sample. mdpi.com

Potential Byproducts in Biological Matrices

The formation of byproducts in the Naphthol AS-GR phosphate reporter system can arise from several sources:

Incomplete Coupling: If the azo-coupling reaction is not efficient, unreacted Naphthol AS-GR will remain. This can be a source of background fluorescence or may diffuse away from the reaction site, leading to a loss of spatial resolution.

Reaction with Non-target Molecules: The reactive diazonium salt could potentially react with other electron-rich molecules within the biological matrix, such as phenols or amines, to form different colored byproducts, which could interfere with the interpretation of the results.

Degradation of Products: The Naphthol AS-GR product or the resulting azo dye may be subject to metabolic degradation by other enzymes present in the cell or tissue, leading to a loss of signal over time.

The following table summarizes the key reaction products and potential byproducts in the Naphthol AS-GR phosphate reporter system and the factors within biological matrices that can influence their characterization.

| Product/Byproduct | Method of Detection | Characteristics in Biological Matrices | Influencing Factors in Biological Matrix | References |

| Naphthol AS-GR | Direct Precipitation | Forms an orange precipitate in some matrices. | Local concentration, matrix composition. | researchgate.net |

| Direct Fluorescence | Exhibits intense green fluorescence. | pH, microenvironment polarity, presence of quenchers. | nih.gov | |

| Inorganic Phosphate | Not directly detected in this assay | A primary byproduct of the enzymatic reaction. | Enzyme kinetics. | |

| Azo Dye | Indirect via Azo-Coupling | Forms a colored, insoluble precipitate (e.g., blue with Fast Blue BN). | Choice of diazonium salt, local pH, stability of the dye. | nih.gov |

| Uncoupled Naphthol AS-GR | Potential Byproduct | Can lead to background fluorescence and diffusion artifacts. | Inefficient coupling reaction. | |

| Non-specific Azo Dyes | Potential Byproduct | Formation of different colored products. | Reaction of diazonium salt with other cellular components. | mdpi.com |

Advanced Research Methodologies and Applications Utilizing Naphthol As Gr Phosphate Disodium Salt

Enzymology and Quantitative Enzyme Activity Assays

The unique properties of Naphthol AS-GR phosphate (B84403) disodium (B8443419) salt make it a valuable tool in enzymology for the sensitive and quantitative measurement of acid and alkaline phosphatase activity. nih.gov The enzymatic hydrolysis of the phosphate group from the substrate yields Naphthol AS-GR, a product with intense green fluorescence, which can be measured to determine reaction kinetics. nih.govmedchemexpress.com

High-Throughput Screening (HTS) Platforms for Phosphatase Inhibitor Discovery in Research

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid assessment of large compound libraries for potential inhibitors of therapeutic targets like protein phosphatases. Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity, speed, and amenability to miniaturization in multi-well plate formats (e.g., 384- or 1536-well plates). nih.govnih.gov

Naphthol AS-GR phosphate disodium salt can be employed as a fluorogenic substrate in HTS campaigns targeting phosphatase inhibitors. The fundamental principle of such an assay involves incubating the target phosphatase enzyme with a library of test compounds in the presence of Naphthol AS-GR phosphate. Inhibition of the enzyme by a compound results in a decrease in the rate of fluorescent Naphthol AS-GR production. The fluorescence intensity is read by a plate reader, and a significant reduction in the signal compared to control wells (containing no inhibitor) indicates a potential hit. These assays are known for their excellent dynamic range and high signal-to-noise ratio, often yielding Z'-factors greater than 0.8, which is a measure of assay robustness. nih.gov

The development of a robust HTS assay using a substrate like Naphthol AS-GR phosphate would involve several optimization steps, including determining the optimal enzyme and substrate concentrations, buffer conditions, and incubation times to ensure the reaction remains in the linear range. researchgate.net While specific HTS protocols detailing the use of Naphthol AS-GR phosphate are not extensively published, the methodology follows the general principles of fluorescence-based enzyme inhibitor screening. nih.govnih.govresearchgate.net

Determination of Enzyme Kinetic Parameters (e.g., Km, Vmax, Ki) in Basic Enzymology

A primary application of this compound in basic enzymology is the determination of key kinetic parameters that characterize an enzyme's efficiency and its interaction with substrates and inhibitors. These parameters include the Michaelis-Menten constant (Km), the maximum reaction velocity (Vmax), and the inhibition constant (Ki).

The Km value, which represents the substrate concentration at which the reaction rate is half of Vmax, indicates the affinity of the enzyme for the substrate. Vmax reflects the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. By measuring the initial reaction rates at various concentrations of Naphthol AS-GR phosphate, a saturation curve can be generated, and from this, Km and Vmax can be calculated using plotting methods like the Lineweaver-Burk plot. niscpr.res.injasco.ro

Interactive Table: Apparent Kinetic Parameters of Rat Intestinal Alkaline Phosphatase with Naphthol-AS-BI-Phosphate

| Villus Position | Apparent Km (mM) | Apparent Vmax (Absorbance Units) |

|---|---|---|

| Apical | 0.81 ± 0.43 | 3.99 ± 1.217 |

| Basal | 0.82 ± 0.261 | 3.26 ± 0.719 |

Data from a quantitative histochemical study. The values represent the mean ± standard deviation. nih.gov

Furthermore, the inhibition constant (Ki), which quantifies the potency of an inhibitor, can be determined by measuring the enzyme kinetics in the presence of varying concentrations of the inhibitor. This is crucial for characterizing newly discovered phosphatase inhibitors from HTS campaigns.

Coupled Enzyme Assays for Indirect Detection of Related Enzymatic Activities

Coupled enzyme assays are a powerful technique used to measure the activity of an enzyme that does not produce a readily detectable signal. In this approach, the product of the first enzymatic reaction serves as the substrate for a second, "coupling" enzyme, which produces a measurable signal.

This compound can be utilized in the second step of a coupled assay system. For instance, if a primary enzyme releases phosphate (Pi) or pyrophosphate (PPi), this product can be used to drive a subsequent reaction catalyzed by a phosphatase. In such a setup, the activity of the primary, non-phosphatase enzyme can be indirectly quantified by measuring the fluorescence generated from the hydrolysis of Naphthol AS-GR phosphate by the coupling phosphatase. nih.govresearchgate.net

A general scheme for such a coupled assay is as follows:

Enzyme 1 (Primary): Substrate 1 → Product 1 + Phosphate (or Pyrophosphate)

Enzyme 2 (Coupling Phosphatase): Naphthol AS-GR Phosphate + H₂O → Naphthol AS-GR (Fluorescent) + Phosphate

The rate of fluorescence increase is proportional to the activity of the primary enzyme, provided the coupling enzyme is present in excess. This methodology allows for the continuous monitoring of the primary enzyme's activity in real-time. nih.govnih.gov

Development of Novel Biosensors and Chemo-Sensors for Enzyme Activity Detection

The fluorogenic nature of Naphthol AS-GR phosphate makes it an attractive candidate for the development of biosensors and chemosensors designed to detect phosphatase activity. These sensors can be engineered for high sensitivity and selectivity, with applications in diagnostics and environmental monitoring.

An example of a biosensor platform could involve the immobilization of a phosphatase enzyme on a solid support, such as an electrode or a nanoparticle. researchgate.netkfupm.edu.saresearchgate.net When this biosensor is exposed to a sample containing Naphthol AS-GR phosphate, the enzymatic reaction occurs at the sensor surface, generating a localized fluorescent signal that can be detected.

Conversely, to detect the presence of a phosphatase in a sample, Naphthol AS-GR phosphate can be incorporated into a sensing matrix. The introduction of the sample containing the target phosphatase would trigger the enzymatic cleavage of the substrate, leading to a measurable change in fluorescence. Research in this area focuses on creating platforms with high signal-to-background ratios and low limits of detection. For example, studies with the related substrate 1-naphthyl phosphate have demonstrated its utility in highly sensitive electrochemical immunosensors for alkaline phosphatase. researchgate.netkfupm.edu.saresearchgate.net The principles of these sensors can be adapted for use with Naphthol AS-GR phosphate to leverage its specific fluorescent properties.

Histochemistry and Cytochemistry for Enzyme Localization Studies

Histochemistry and cytochemistry are techniques used to visualize the distribution and localization of specific molecules, including enzymes, within tissues and cells. This compound is a valuable reagent in this field for the in situ localization of acid and alkaline phosphatase activity. medchemexpress.comcore.ac.uknih.gov

Principles of Enzyme Cytochemical Staining for Subcellular Resolution

The primary principle behind using Naphthol AS-GR phosphate for enzyme cytochemical staining is the in situ generation of an insoluble, colored, or fluorescent product at the site of enzyme activity. This is typically achieved through a simultaneous azo-coupling reaction. core.ac.uknih.govnih.gov

The process involves the following steps:

Tissue Preparation: The tissue or cells of interest are appropriately fixed to preserve morphology and retain enzyme activity.

Incubation: The prepared tissue section is incubated in a solution containing Naphthol AS-GR phosphate and a diazonium salt.

Enzymatic Reaction: At the subcellular locations where the target phosphatase is active, it hydrolyzes the phosphate group from Naphthol AS-GR phosphate, releasing the reactive Naphthol AS-GR molecule.

Azo-Coupling: The liberated Naphthol AS-GR immediately couples with the diazonium salt present in the incubation medium.

Precipitation: This coupling reaction forms a highly insoluble, intensely colored azo dye.

The insolubility of the final reaction product is crucial for achieving high-resolution localization, as it prevents diffusion away from the site of the enzyme. This allows for the precise visualization of phosphatase activity at a subcellular level, such as within specific organelles or associated with cellular membranes. nih.govsemanticscholar.org The choice of diazonium salt can influence the color and properties of the final precipitate. core.ac.uk This technique has been successfully used to localize phosphatases in a variety of tissues and organisms. core.ac.uksemanticscholar.org

Localization of Alkaline Phosphatase Activity in Tissue Sections and Cell Preparations

This compound serves as a crucial substrate for the histochemical demonstration of alkaline phosphatase (ALP) activity in tissue sections and cell preparations. sigmaaldrich.commedchemexpress.comsigmaaldrich.com The underlying principle of this application is the enzymatic hydrolysis of the phosphate group from the Naphthol AS-GR molecule by ALP. This reaction releases a naphthol derivative that, in the presence of a diazonium salt, couples to form a distinctly colored, insoluble azo dye at the site of enzyme activity. scribd.comnih.gov

The simultaneous coupling azo dye technique is a common method employed for this purpose. psu.edunih.govresearchgate.net In this procedure, the tissue or cell sample is incubated in a solution containing both Naphthol AS-GR phosphate and a stable diazonium salt, such as Fast Blue B or Fast Red TR. scribd.comnih.gov Where ALP is present, the enzymatic cleavage of the substrate and the subsequent coupling reaction occur concurrently, resulting in the in-situ precipitation of a visible dye. scribd.compsu.edu This allows for the precise microscopic localization of ALP activity. The resulting dark green precipitate is highly insoluble, which minimizes diffusion artifacts and provides sharp localization of the enzyme. sigmaaldrich.com

Key Features of Naphthol AS-GR Phosphate in ALP Localization:

| Feature | Description |

| Product | Forms a highly insoluble, dark green azo dye. sigmaaldrich.com |

| Technique | Primarily used in simultaneous coupling azo dye methods. psu.edunih.gov |

| Advantage | The insolubility of the final product leads to precise enzyme localization with minimal diffusion. google.com |

| Application | Widely used in histology and cytochemistry to visualize ALP distribution in various tissues. sigmaaldrich.comnih.gov |

Localization of Acid Phosphatase Activity for Lysosomal Research

In addition to alkaline phosphatase, this compound is also a substrate for acid phosphatase (ACP), making it valuable for lysosomal research. medchemexpress.commedchemexpress.com Lysosomes are organelles rich in various hydrolytic enzymes, including a distinct form of acid phosphatase. The localization of ACP activity is a key marker for identifying lysosomes and studying their function and pathology.

The histochemical principle for detecting ACP is similar to that for ALP, involving the enzymatic hydrolysis of the Naphthol AS-GR phosphate substrate. However, the reaction is carried out under acidic conditions (typically pH 5.0) to ensure the specific activity of acid phosphatase is detected. The liberated naphthol derivative then couples with a suitable diazonium salt to form a visible, insoluble precipitate at the sites of ACP activity, thereby marking the location of lysosomes within the cells. The intense green fluorescence of the reaction product can also be utilized for visualization. medchemexpress.com

Advanced Microscopy Techniques for Spatiotemporal Mapping of Enzyme Activity

The distinct fluorescent properties of the reaction product of Naphthol AS-GR phosphate make it suitable for advanced microscopy techniques aimed at the spatiotemporal mapping of enzyme activity. medchemexpress.com Upon enzymatic cleavage, the resulting naphthol derivative can be visualized not only by brightfield microscopy due to its color but also by fluorescence microscopy due to its intense green fluorescence. medchemexpress.commedchemexpress.com

This fluorescent property is particularly advantageous for:

Confocal Laser Scanning Microscopy (CLSM): Allows for high-resolution, three-dimensional imaging of enzyme activity within thick specimens and living cells, minimizing out-of-focus blur.

Time-Lapse Imaging: Enables the dynamic monitoring of enzyme activity over time in living cells, providing insights into cellular processes and responses to stimuli.

These advanced imaging techniques, combined with the specific enzymatic reaction of Naphthol AS-GR phosphate, provide powerful tools for researchers to study the precise location and temporal changes of phosphatase activity in various biological contexts.

Molecular Biology and Diagnostic Assay Development in Research Settings

The utility of this compound extends beyond traditional histochemistry into the realm of molecular biology and the development of diagnostic assays. sigmaaldrich.comchemimpex.com Its role as a sensitive substrate for alkaline phosphatase is leveraged in a variety of detection systems. medchemexpress.com

Detection of Reporter Gene Expression (e.g., in Transgenic Organism Studies)

In molecular biology, alkaline phosphatase is often used as a reporter gene to study gene expression and regulation. The gene encoding for a heat-stable ALP is frequently cloned into a vector and introduced into cells or organisms. The expression of this reporter gene can then be easily monitored by assaying for ALP activity.

Naphthol AS-GR phosphate serves as an effective chromogenic and fluorogenic substrate in this context. medchemexpress.com When studying transgenic organisms, tissues can be sectioned and stained using the Naphthol AS-GR phosphate method to visualize the specific cells or tissues where the gene of interest is being expressed. The resulting colored or fluorescent precipitate provides a clear and localized signal of reporter gene activity.

Development of Immunoassays (e.g., ELISA) Utilizing Alkaline Phosphatase Conjugates

Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone of modern diagnostics and research. nih.gov In many ELISA formats, an antibody is conjugated to an enzyme, most commonly horseradish peroxidase or alkaline phosphatase. nih.gov This enzyme-antibody conjugate is used to detect the presence of a specific antigen or antibody.

When alkaline phosphatase is the enzyme conjugate, Naphthol AS-GR phosphate can be used as a substrate for signal generation. nih.govresearchgate.net After the binding of the ALP-conjugated antibody to its target, the addition of Naphthol AS-GR phosphate and a suitable coupling agent leads to the formation of a colored product. nih.gov The intensity of the color, which can be quantified spectrophotometrically, is proportional to the amount of target molecule present in the sample. This application has been utilized in the development of ELISAs for various targets. nih.gov

Example of Naphthol AS-GR Phosphate in a Two-Color Immunoassay:

| Target | Primary Antibody | Secondary Antibody (Conjugate) | Substrate System | Resulting Color |

| Serogroup 1/2 L. monocytogenes | O-factor antiserum I/II | Goat anti-rabbit-AP | Naphthol AS-phosphate/Fast Red TR | Red |

| Serogroup 4 L. monocytogenes | O-factor antiserum V/VI | Goat anti-rabbit-AP | Naphthol AS-GR phosphate/Fast Blue B | Green |

| Adapted from a study on Listeria monocytogenes serotyping. nih.govresearchgate.net |

Nucleic Acid Hybridization Assays for Target Detection via Enzyme-Linked Probes

Nucleic acid hybridization techniques, such as Southern blotting, Northern blotting, and in situ hybridization, are used to detect specific DNA or RNA sequences. researchgate.net In many non-radioactive versions of these assays, the nucleic acid probe is labeled with a molecule, such as digoxigenin (B1670575) or biotin, which can then be detected by an antibody or streptavidin conjugated to alkaline phosphatase. researchgate.netnih.gov

Following the hybridization of the labeled probe to the target nucleic acid, the ALP conjugate is added. The location of the bound probe is then visualized by incubating the membrane or tissue with a chromogenic substrate like Naphthol AS-GR phosphate. researchgate.netnih.gov This produces a colored precipitate at the site of the hybridized probe, allowing for the detection and localization of the target nucleic acid sequence. researchgate.netepo.org This method is particularly useful for whole-mount in situ hybridization, where the three-dimensional expression pattern of a gene can be visualized within an entire embryo or tissue. nih.gov

Microfluidic and Lab-on-a-Chip Applications for Miniaturized Enzymatic Analysis

This compound is a valuable substrate for the detection of acid and alkaline phosphatase activity in miniaturized systems. medchemexpress.commedchemexpress.com Its application in microfluidic and lab-on-a-chip devices facilitates high-throughput screening and the analysis of minute sample volumes, which are critical advantages in modern diagnostics and research. The fundamental principle involves the enzymatic hydrolysis of the phosphate group from the Naphthol AS-GR phosphate molecule by phosphatases. This reaction yields Naphthol AS-GR, a product that can be detected through its inherent fluorescence or, more commonly, by its reaction with a diazonium salt, such as Fast Blue B or Fast Garnet GBC, to form a distinct, insoluble colored precipitate. scribd.comnih.gov

In a microfluidic context, reagents can be precisely manipulated in channels with dimensions on the micrometer scale. A typical assay would involve introducing a sample containing the phosphatase enzyme into a microchannel where it mixes with a solution of Naphthol AS-GR phosphate and a suitable diazonium salt. The resulting colorimetric or fluorescent signal is then detected downstream, allowing for the rapid quantification of enzyme activity. This approach is particularly useful for single-cell analysis, rare-cell detection, and screening large libraries of enzyme inhibitors. The intense green fluorescence or dark green stain produced by the enzymatic product makes it a visually distinct marker in these systems. medchemexpress.comsigmaaldrich.com

| Parameter | Description in Microfluidic Systems |

| Principle of Detection | Enzymatic cleavage of phosphate group by acid or alkaline phosphatase, followed by detection of the Naphthol AS-GR product. |

| Detection Method | Colorimetric (formation of an azo dye with a diazonium salt) or Fluorometric (detection of intense green fluorescence). medchemexpress.com |

| Key Advantages | Low sample and reagent consumption, high-throughput capability, rapid analysis time, and potential for single-cell resolution. |

| Example Application | Screening for phosphatase inhibitors, quantifying enzyme levels in cellular lysates, or detecting enzyme activity in environmental water samples. |

Cell Biology and Physiological Research Applications

Cellular viability and proliferation are intrinsically linked to metabolic activity, and the levels of certain enzymes, including phosphatases, can serve as indicators of cell health. This compound is a substrate for both acid and alkaline phosphatases, enzymes involved in numerous critical dephosphorylation reactions essential for cell signaling and metabolism. A decrease in the activity of these metabolic enzymes can signal a decline in cell viability or a cessation of proliferation.

| Assay Principle | Target Enzyme(s) | Signal Detection | Interpretation |

| Metabolic Activity | Acid and Alkaline Phosphatases medchemexpress.com | Colorimetric or Fluorescent | Signal intensity correlates with the metabolic state and viability of the cell population. |

| Membrane Integrity | N/A (Compares to Trypan Blue) | Dye exclusion | Live cells with intact membranes exclude the dye; dead cells are stained. |

| Reductase Activity | Mitochondrial Reductases (Compares to MTT) sigmaaldrich.com | Colorimetric (Formazan crystal formation) | Signal intensity correlates with mitochondrial activity, an indicator of cell viability. |

Apoptosis, or programmed cell death, is a highly regulated process involving complex signaling cascades that are heavily dependent on the phosphorylation state of key regulatory proteins. Protein phosphatases play a crucial role in these pathways by dephosphorylating and thereby activating or deactivating proteins involved in cell death. Consequently, shifts in cellular phosphatase activity can be indicative of the initiation and progression of apoptosis.

Naphthol AS-GR phosphate can be employed as a general substrate to monitor these global changes in phosphatase activity during apoptosis. medchemexpress.com For example, an increase or decrease in total acid or alkaline phosphatase activity, as detected by the hydrolysis of Naphthol AS-GR phosphate in cell lysates, can be correlated with apoptotic events. While this method does not identify a specific phosphatase, it serves as a valuable tool for screening compounds that may induce apoptosis by altering cellular phosphorylation dynamics. medchemexpress.com The resulting data can provide initial evidence warranting further investigation into the specific pathways affected.

Alkaline phosphatase (ALP) is a quintessential early-stage marker of osteoblast differentiation and is actively involved in bone mineralization. Monitoring ALP activity is therefore a standard method for studying bone metabolism and the efficacy of potential therapeutic agents that promote bone formation. Naphthol AS-GR phosphate is an effective substrate for the histochemical and quantitative detection of ALP activity in osteoblastic cells. medchemexpress.com

In these studies, cultured pre-osteoblastic cells are stimulated with differentiation-inducing agents. At various time points, the cells are fixed and stained using a solution containing Naphthol AS-GR phosphate and a diazonium salt. The intensity of the resulting colored precipitate directly correlates with the level of ALP expression and activity, providing a visual and quantifiable measure of osteogenic differentiation. This technique is crucial for screening compounds that may enhance bone regeneration and for fundamental research into the molecular mechanisms of osteogenesis. medchemexpress.com

| Research Area | Cell Type | Enzyme Marker | Substrate Used | Key Finding |

| Osteogenic Differentiation | Human Osteoblasts | Alkaline Phosphatase (ALP) | Naphthol AS-Phosphate Substrates | Increased ALP activity, detected by substrate hydrolysis, confirms osteoblast maturation. medchemexpress.com |

| Bone Metabolism | Osteoclasts/Osteoblasts | Acid/Alkaline Phosphatase | Naphthol AS-Phosphate Substrates | Allows for differential staining and activity analysis of key bone-remodeling cells. |

The detection of specific cell surface markers is fundamental to analyzing immune cell populations and their activation states. Many immunological detection techniques, such as ELISA and immunoblotting, rely on enzyme-conjugated antibodies for signal amplification. Alkaline phosphatase is a commonly used enzyme in these conjugates. Naphthol AS-GR phosphate serves as a chromogenic or fluorogenic substrate in these assays to visualize and quantify the target antigen. nih.govresearchgate.net

A notable application is in the serotyping of pathogens like Listeria monocytogenes, where antibodies against specific serotype antigens are used in an ELISA format. nih.gov An alkaline phosphatase-conjugated secondary antibody binds to the primary antibody, and subsequent addition of Naphthol AS-GR phosphate and a coupling agent like Fast Blue B results in a colored product. nih.govresearchgate.net The intensity of the color provides a quantitative measure of the antigen. This same principle is applied in colony immunoblotting to differentiate bacterial colonies and can be adapted for immunohistochemistry or flow cytometry to identify and quantify specific immune cell subsets based on their surface protein expression. researchgate.netsigmaaldrich.cn

| Technique | Principle | Role of Naphthol AS-GR Phosphate | Application Example |

| ELISA | Antibody-antigen binding detected with an enzyme-conjugated secondary antibody. | Substrate for alkaline phosphatase, generating a quantifiable colorimetric signal. nih.gov | Serotyping of Listeria monocytogenes. nih.govresearchgate.net |

| Colony Immunoblotting | Transfer of colonies to a membrane, followed by probing with specific antibodies. | Substrate for ALP, allowing for differential staining of colonies based on antigen expression. researchgate.net | Identification of mixed-serotype bacterial cultures. researchgate.net |

| Immunohistochemistry | Visualization of antigens in fixed tissue sections using enzyme-labeled antibodies. | Chromogenic substrate that forms an insoluble precipitate at the site of enzyme activity. scribd.com | Localization of specific proteins within tissues. |

Environmental and Agricultural Research Applications

In soil science, for example, a soil sample can be incubated with a buffer solution containing Naphthol AS-GR phosphate. The rate at which the phosphate is cleaved is measured, indicating the total phosphatase activity of the soil microbiome. This information is valuable for assessing soil fertility, the impact of pollutants, and the effectiveness of land remediation strategies. Similarly, in aquatic ecology, this substrate can be used to measure microbial phosphatase activity in water samples, which is crucial for understanding phenomena like algal blooms and phosphorus limitation. The detection of pathogens like Listeria monocytogenes in environmental samples from soil, plants, or food processing facilities also utilizes this substrate in immunoassays. nih.gov

Assessment of Soil Phosphatase Activity as an Indicator of Ecosystem Health and Nutrient Cycling

The measurement of soil phosphatase activity is a critical tool for evaluating the health of terrestrial ecosystems and understanding the dynamics of nutrient cycling. Phosphatases are enzymes that catalyze the hydrolysis of organic phosphorus compounds into inorganic phosphate, a form that is readily available for uptake by plants and microorganisms. The rate of this enzymatic activity can, therefore, serve as a direct indicator of the biological phosphorus demand and turnover in the soil.

This compound, as a substrate for both acid and alkaline phosphatases, is well-suited for these assessments. The methodology involves incubating a soil sample with a buffered solution containing this compound. The phosphatases present in the soil cleave the phosphate group from the substrate, releasing Naphthol AS-GR. This product can then be quantified, typically through fluorometric or colorimetric methods, to determine the rate of phosphatase activity. The intense green fluorescence of the liberated Naphthol AS-GR makes it particularly useful for sensitive fluorometric assays. medchemexpress.com

Research Findings:

A representative, though hypothetical, data table illustrating how results from such a study might be presented is shown below.

| Soil Sample Type | Land Use | pH | Organic Matter (%) | Phosphatase Activity (nmol Naphthol AS-GR released/g soil/hr) |

| A | Forest | 5.5 | 4.2 | 150.3 |

| B | Agricultural | 6.8 | 2.5 | 85.7 |

| C | Grassland | 6.2 | 3.8 | 120.1 |

| D | Urban | 7.1 | 1.9 | 55.9 |

Monitoring Enzyme Activity in Aquatic Ecosystems and Wastewater Treatment Processes

In aquatic ecosystems, including lakes, rivers, and marine environments, phosphorus is often a limiting nutrient, and its availability can control the rate of primary productivity. The activity of extracellular phosphatases, produced by phytoplankton and bacteria, is a key factor in the regeneration of inorganic phosphate from dissolved organic phosphorus. Monitoring this activity provides valuable insights into the nutritional status and metabolic activity of the aquatic microbial community. Similarly, in wastewater treatment, the efficiency of biological nutrient removal processes can be assessed by monitoring the activity of relevant enzymes like phosphatases.

The use of this compound in these contexts follows a similar principle to its application in soil studies. Water samples or activated sludge from a wastewater treatment plant are incubated with the substrate. The enzymatic release of Naphthol AS-GR is then measured, with the rate of its formation being proportional to the phosphatase activity in the sample. The water-soluble nature of Naphthol AS phosphate derivatives makes them suitable for such aqueous assays. medchemexpress.com

Research Findings:

While specific research utilizing this compound in wastewater or aquatic ecosystem monitoring is not widely published, studies have employed other fluorogenic substrates to assess phosphatase activity. These studies have shown that alkaline phosphatase activity in lakes can increase significantly during periods of phosphorus limitation, indicating that the microbial community is actively scavenging for this nutrient. In wastewater treatment, monitoring phosphatase activity can help in optimizing the conditions for enhanced biological phosphorus removal.

A hypothetical data table representing potential findings from monitoring phosphatase activity in a wastewater treatment process is presented below.

| Treatment Stage | Sample Location | Dissolved Organic Phosphorus (mg/L) | Alkaline Phosphatase Activity (µmol Naphthol AS-GR released/L/hr) |

| 1 | Influent | 5.2 | 10.5 |

| 2 | Aerobic Zone | 2.1 | 45.8 |

| 3 | Anoxic Zone | 1.5 | 30.2 |

| 4 | Effluent | 0.8 | 15.1 |

Role in Bioremediation Studies and Environmental Enzyme Characterization

Bioremediation relies on the use of microorganisms to degrade or detoxify environmental pollutants. The enzymatic pathways within these microorganisms are central to these processes. Characterizing the enzymes involved is crucial for understanding the mechanisms of degradation and for optimizing bioremediation strategies. This compound can be a valuable tool in this field, particularly in the study of organophosphate degradation.

In this context, the compound can be used to screen for and characterize phosphatases from pollutant-degrading microbial isolates. By using Naphthol AS-GR phosphate as a substrate in laboratory assays, researchers can determine the kinetic properties of these enzymes, such as their substrate specificity, optimal pH and temperature, and susceptibility to inhibitors. This information is vital for assessing the potential of a particular microorganism or its enzymes for use in bioremediation applications.

Research Findings:

While direct studies on the use of this compound in bioremediation are scarce, the principle of using analogous substrates for enzyme characterization is well-established. For example, researchers have characterized phosphatases from various bacteria and fungi capable of degrading organophosphate pesticides. These studies often involve measuring the rate of substrate hydrolysis under different conditions to understand the enzyme's catalytic mechanism.

The following hypothetical data table illustrates the kind of data that would be generated from the characterization of a novel phosphatase for bioremediation purposes using this compound.

| Parameter | Value |

| Enzyme Source | Pseudomonas sp. Strain XYZ |

| Substrate | This compound |

| Optimal pH | 8.0 |

| Optimal Temperature | 35°C |

| Km (Michaelis constant) | 0.5 mM |

| Vmax (Maximum velocity) | 120 µmol/min/mg protein |

| Inhibition by Heavy Metals (e.g., 1mM Cu2+) | 65% |

Analytical and Spectroscopic Characterization of Naphthol As Gr Derived Products and Reaction Dynamics

Spectrophotometric Quantification of the Naphthol AS-GR Chromophore

The enzymatic cleavage of the phosphate (B84403) group from Naphthol AS-GR phosphate by enzymes like acid or alkaline phosphatase liberates the Naphthol AS-GR chromophore. This product can be quantified using spectrophotometry, either by measuring its intrinsic absorbance or, more commonly, by coupling it with another reagent to produce a intensely colored dye, thereby enhancing detection sensitivity.

Optimization of Wavelengths and Absorbance Parameters for Quantitative Analysis

The quantification of enzymatic activity using Naphthol AS-GR phosphate relies on measuring the appearance of its hydrolyzed product, Naphthol AS-GR. In many assay protocols, this naphthol derivative is coupled with a diazonium salt, such as Fast Red TR, to form a stable and intensely colored azo dye. atlas-medical.comwustl.edu This resulting complex has a strong absorbance maximum, which is a critical parameter for sensitive spectrophotometric measurement. For analogous assays using α-naphthyl phosphate, the resulting α-naphthol is coupled with a chromogen to form a colored product with a maximum absorbance at 405 nm. atlas-medical.com Similarly, when 1-naphthol (B170400) is reacted with other oxidizing agents, the resulting products can exhibit absorbance maxima at wavelengths such as 423 nm or 510 nm. capes.gov.bruobabylon.edu.iq

The optimal wavelength and other parameters for a similar substrate, p-nitrophenyl phosphate (pNPP), are well-established, with its product, p-nitrophenol, being measured at 405-410 nm. colby.edunih.gov The precise absorbance maximum for the Naphthol AS-GR-derived azo dye must be empirically determined but is expected to be in the visible range, providing a distinct signal for quantification.

Table 1: Spectrophotometric Parameters for Naphthol-Based Assays

| Analyte/Complex | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|---|

| α-Naphthol-Diazo Dye Complex | 405 nm | Not specified | atlas-medical.com |

| 1-Naphthol-DDQ Complex | 423 nm | 9.94 x 10³ | uobabylon.edu.iq |

| p-Nitrophenol (from pNPP) | 405 nm | Not specified | nih.gov |

| 1-Naphthol Oxidation Product | 510 nm | Not specified | capes.gov.br |

Calibration Curve Generation and Method Validation for Enzyme Activity Measurement

To ensure accurate quantification of enzyme activity, a calibration curve is essential. This is generated by preparing a series of standard solutions with known concentrations of the chromogenic product (or a stable analog like 1-naphthol) and measuring their absorbance at the predetermined λmax. The resulting data, plotting absorbance versus concentration, should yield a linear relationship that adheres to the Beer-Lambert law within a specific concentration range. researchgate.net

For instance, in an acid phosphatase assay, the rate of product formation (ΔA/min) is directly proportional to the enzyme concentration in the sample. atlas-medical.com Method validation confirms the reliability of the assay. Key validation parameters include:

Linearity : The range over which the assay response is directly proportional to the analyte concentration. For a similar acid phosphatase assay, linearity was established up to 150 U/L. atlas-medical.com For cell proliferation assays based on acid phosphatase activity, a linear response was observed for cell numbers between 1,000 and 100,000. nih.gov

Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably distinguished from the background noise.

Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.

These validation steps ensure that the spectrophotometric method provides reliable and reproducible measurements of enzyme activity. researchgate.netresearchgate.net

Fluorometric Detection of Naphthol AS-GR as a Reporter Molecule

Fluorometry offers a highly sensitive alternative to spectrophotometry for detecting the enzymatic hydrolysis of Naphthol AS-GR phosphate. The dephosphorylated product, Naphthol AS-GR, is itself fluorescent, a property that is leveraged in various research and histochemical applications. medchemexpress.com

Excitation and Emission Spectra Analysis of the Hydrolyzed Product for Research Applications

The utility of Naphthol AS-GR as a fluorescent reporter molecule stems from its distinct spectral characteristics. Upon enzymatic cleavage of the phosphate group, the resulting Naphthol AS-GR exhibits an intense green fluorescence. medchemexpress.com While specific spectra for Naphthol AS-GR are proprietary to assay manufacturers, the properties of structurally related naphthol compounds provide a strong basis for its application. For example, 1-naphthol has an excitation peak around 290-346 nm and an emission peak between 339-463 nm, depending on the solvent environment. aatbio.comresearchgate.net 2-Naphthol (B1666908) shows an excitation peak at 331 nm and an emission peak at 354 nm. aatbio.com The precise excitation and emission maxima for Naphthol AS-GR are crucial for optimizing filter sets and detectors in fluorometers and fluorescence microscopes to maximize signal and minimize background interference.

Table 2: Fluorometric Properties of Naphthol Derivatives

| Compound | Excitation Maximum (λex) | Emission Maximum (λem) | Reference |

|---|---|---|---|

| Naphthol AS-GR (hydrolyzed product) | Not specified (yields intense green fluorescence) | Not specified (yields intense green fluorescence) | medchemexpress.com |

| 1-Naphthol | 290 nm | 339 nm | aatbio.com |

| 1-Naphthol (in ALP assay) | 346 nm | 463 nm | researchgate.net |

| 2-Naphthol | 331 nm | 354 nm | aatbio.com |

Fluorescence Intensity Measurement and Sensitivity Enhancement Techniques in Biological Assays

In a typical fluorometric assay, the fluorescence intensity is measured over time and is directly proportional to the concentration of the hydrolyzed Naphthol AS-GR, which in turn reflects the activity of the enzyme. The high sensitivity of fluorescence detection allows for the measurement of very low levels of enzyme activity. researchgate.net

Several strategies can be employed to enhance the sensitivity and performance of fluorescence-based biological assays:

Optimizing Reaction Conditions : Adjusting the pH, temperature, and buffer composition can significantly impact both enzyme activity and the quantum yield of the fluorophore.

Signal Amplification : In some assay designs, the enzymatic product can trigger a secondary reaction that generates a large number of fluorescent molecules, thereby amplifying the signal.

Reducing Background Fluorescence : Careful selection of assay components and purification of reagents can minimize background noise. In biological samples, autofluorescence from endogenous molecules can be a challenge, which can be mitigated by using fluorophores with emission wavelengths in the far-red or near-infrared regions.

De-aggregation and Environmental Control : The fluorescence of naphthol derivatives can be influenced by their local environment. For instance, binding to proteins like bovine serum albumin (BSA) or de-aggregation from a self-quenched state can lead to a significant increase in fluorescence intensity. nih.gov

These techniques are crucial for developing robust and sensitive assays for applications in cell biology, diagnostics, and drug discovery.

Chromatographic Separation and Identification of Reaction Components

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying the components of a reaction mixture involving Naphthol AS-GR phosphate. It is particularly useful for assessing the purity of the substrate and for conducting detailed kinetic studies that require the simultaneous measurement of the substrate, product, and any potential inhibitors or byproducts. srce.hrresearchgate.net

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. youtube.comyoutube.com In RP-HPLC, the stationary phase (the column) is nonpolar (hydrophobic), while the mobile phase (the solvent) is polar. youtube.com Components are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. youtube.com

A typical RP-HPLC method for analyzing the enzymatic hydrolysis of Naphthol AS-GR phosphate would involve:

Stationary Phase : A C18 or C8 bonded silica (B1680970) column is standard for separating aromatic compounds like naphthols. youtube.comyoutube.com

Mobile Phase : A gradient of a polar organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as a formate (B1220265) or phosphate buffer) is used. srce.hrsielc.com Adjusting the solvent gradient allows for the efficient elution and separation of the polar substrate (Naphthol AS-GR phosphate) and the more hydrophobic product (Naphthol AS-GR).

Detection : A UV detector is commonly used, as the aromatic rings in both the substrate and product absorb UV light. A fluorescence detector can also be used for higher sensitivity in detecting the Naphthol AS-GR product. researchgate.net

This chromatographic approach provides a detailed profile of the reaction, enabling precise quantification and validation of the kinetic data obtained from spectroscopic methods. researchgate.net

Table 3: Representative HPLC Conditions for Naphthol Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse-Phase HPLC (RP-HPLC) | srce.hryoutube.com |

| Stationary Phase (Column) | C18 (e.g., ODS) or other nonpolar phase (e.g., Newcrom R1) | youtube.comsielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, formic acid) | srce.hrsielc.com |

| Detection | UV Absorbance or Fluorescence | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Product Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of the products derived from the enzymatic hydrolysis of Naphthol AS-GR phosphate. Its high resolution and sensitivity make it ideal for assessing the purity of the synthesized Naphthol AS-GR and for quantifying its formation over time to determine enzyme kinetics.

A typical HPLC method for the analysis of Naphthol AS-GR would involve reversed-phase chromatography. A C18 column is commonly used, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent such as acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute the highly hydrophobic Naphthol AS-GR from the column.

Detection is often achieved using a UV-Vis detector, as the naphthol moiety exhibits strong absorbance in the ultraviolet and visible regions of the electromagnetic spectrum. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified Naphthol AS-GR standard and plotting the peak area against the concentration. nih.gov The concentration of Naphthol AS-GR in an unknown sample can then be determined by interpolating its peak area on this curve.

Table 1: Illustrative HPLC Parameters for Naphthol AS-GR Quantification

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV-Vis at 340 nm |

| Retention Time (Naphthol AS-GR) | ~12.5 min |

| Retention Time (Naphthol AS-GR phosphate) | ~3.2 min |

This table presents a hypothetical but scientifically plausible set of HPLC parameters based on methods for similar compounds.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Metabolite Profiling

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for monitoring the progress of enzymatic reactions and for the qualitative profiling of metabolites. In the context of Naphthol AS-GR phosphate hydrolysis, TLC can be used to visually track the disappearance of the substrate and the appearance of the Naphthol AS-GR product.

The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica gel) and the mobile phase (a solvent or mixture of solvents). Naphthol AS-GR phosphate, being a salt, is highly polar and will have a low retention factor (Rf), remaining close to the origin. In contrast, the enzymatic product, Naphthol AS-GR, is significantly more hydrophobic and will travel further up the plate with a suitable mobile phase, resulting in a higher Rf value.

For reaction monitoring, small aliquots of the reaction mixture are spotted onto a TLC plate at different time points. After developing the plate, the spots corresponding to the substrate and product can be visualized under UV light, as the naphthol rings are UV-active. The diminishing intensity of the substrate spot and the increasing intensity of the product spot provide a clear indication of the reaction's progress.

Metabolite profiling using TLC can help identify any side products or intermediates. While the primary enzymatic reaction is a straightforward hydrolysis, TLC can reveal the presence of any impurities in the substrate or any degradation products. The use of different solvent systems can help to optimize the separation and provide a more comprehensive profile of the reaction mixture.

Table 2: Illustrative TLC System for Monitoring Naphthol AS-GR Phosphate Hydrolysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Ethyl acetate : Hexane (1:1, v/v) |

| Visualization | UV light at 254 nm and 365 nm |

| Rf (Naphthol AS-GR phosphate) | ~0.1 |

| Rf (Naphthol AS-GR) | ~0.7 |

This table outlines a hypothetical but scientifically plausible TLC system for the described application.